(1,3,4-Trioxoisoquinolin-2-yl) acetate
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Overview
Description
(1,3,4-Trioxoisoquinolin-2-yl) acetate is an organic compound belonging to the class of isoquinolinediones These compounds are characterized by the presence of a quinoline ring system with three oxo groups at positions 1, 3, and 4, and an acetate group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Trioxoisoquinolin-2-yl) acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acryloyl benzamides with radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are generally mild and can be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar precursors and conditions as in laboratory synthesis. The process can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1,3,4-Trioxoisoquinolin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction can produce dihydro or tetrahydroisoquinoline derivatives.
Scientific Research Applications
(1,3,4-Trioxoisoquinolin-2-yl) acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,3,4-Trioxoisoquinolin-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also contain a triazole ring and exhibit similar biological activities.
1,3,4-Oxadiazoles: These heterocyclic compounds share structural similarities and are known for their diverse pharmacological properties.
Uniqueness
(1,3,4-Trioxoisoquinolin-2-yl) acetate is unique due to its specific arrangement of oxo groups and the presence of an acetate group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1,3,4-trioxoisoquinolin-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c1-6(13)17-12-10(15)8-5-3-2-4-7(8)9(14)11(12)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAXLRLTCDQLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=CC=CC=C2C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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